N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide
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Overview
Description
N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, a benzyl group attached to a piperidine ring, and a carboxamide functional group. Its molecular formula is C25H24N2O2, and it has a molecular weight of 384.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with 1-benzylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The benzoyl and benzyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzyl or benzoyl compounds
Scientific Research Applications
N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and benzyl groups contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s stability and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(2-Benzoylphenyl)acetamide: Lacks the benzyl and piperidine groups, simpler structure.
N-(2-Benzoylphenyl)oxalamate: Contains an oxalamate group instead of a carboxamide group.
Uniqueness
N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is unique due to its combination of a benzoyl group, benzyl group, and piperidine ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research fields .
Properties
CAS No. |
105099-18-1 |
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Molecular Formula |
C26H26N2O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-1-benzylpiperidine-2-carboxamide |
InChI |
InChI=1S/C26H26N2O2/c29-25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-26(30)24-17-9-10-18-28(24)19-20-11-3-1-4-12-20/h1-8,11-16,24H,9-10,17-19H2,(H,27,30) |
InChI Key |
FDURQHAIRSTQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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